2-(4-Bromophenoxy)-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one
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Overview
Description
2-(4-Bromophenoxy)-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one is a chemical compound with a unique structure that includes a bromophenoxy group and a dioxaphosphinanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenoxy)-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one typically involves the reaction of 4-bromophenol with a suitable phosphorane reagent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenoxy)-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one undergoes various chemical reactions, including:
Oxidation: The bromophenoxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form the corresponding phenol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions include quinones, phenol derivatives, and various substituted compounds depending on the reagents used.
Scientific Research Applications
2-(4-Bromophenoxy)-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenoxy)-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes and proteins, potentially inhibiting their activity. The dioxaphosphinanone ring may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenoxy)ethanol: Similar structure but lacks the dioxaphosphinanone ring.
4-Bromo-2-(4-bromophenoxy)phenol: Contains additional bromine atoms and phenol groups.
2-(4-Bromophenoxy)acetohydrazide: Contains an acetohydrazide group instead of the dioxaphosphinanone ring.
Uniqueness
2-(4-Bromophenoxy)-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one is unique due to its dioxaphosphinanone ring, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
61470-54-0 |
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Molecular Formula |
C11H14BrO4P |
Molecular Weight |
321.10 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-5,5-dimethyl-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C11H14BrO4P/c1-11(2)7-14-17(13,15-8-11)16-10-5-3-9(12)4-6-10/h3-6H,7-8H2,1-2H3 |
InChI Key |
MQTOECUQMOHGDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COP(=O)(OC1)OC2=CC=C(C=C2)Br)C |
Origin of Product |
United States |
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